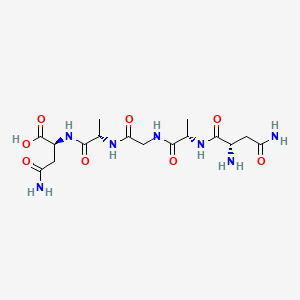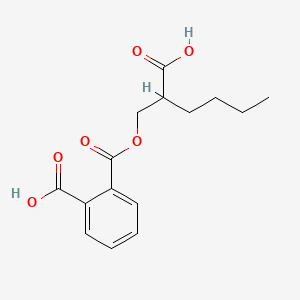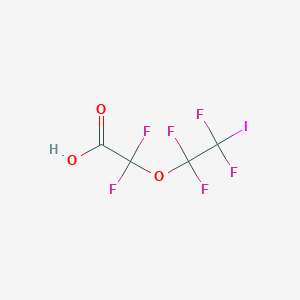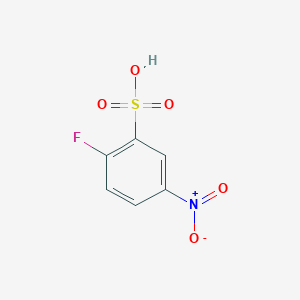![molecular formula C7H12O B14411046 2-Methylbicyclo[2.1.1]hexan-2-ol CAS No. 87969-57-1](/img/structure/B14411046.png)
2-Methylbicyclo[2.1.1]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbicyclo[2.1.1]hexan-2-ol is a saturated bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The bicyclo[2.1.1]hexane framework is characterized by its compact and strained structure, which can influence the compound’s reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[2.1.1]hexan-2-ol typically involves photochemical methods. One common approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for this compound are less well-documented, but the scalability of the photochemical approach remains a challenge. The use of toxic reagents and specialized equipment further complicates large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbicyclo[2.1.1]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Applications De Recherche Scientifique
2-Methylbicyclo[2.1.1]hexan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Methylbicyclo[2.1.1]hexan-2-ol exerts its effects is not fully understood. its compact and strained structure likely influences its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.0]hexane: Another strained bicyclic compound with different structural properties.
Uniqueness
2-Methylbicyclo[2.1.1]hexan-2-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the bridgehead position.
Propriétés
Numéro CAS |
87969-57-1 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2-methylbicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H12O/c1-7(8)4-5-2-6(7)3-5/h5-6,8H,2-4H2,1H3 |
Clé InChI |
NZOSSAUXDSNQPE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC1C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)


![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)





![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

